5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
Propriétés
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N5O/c1-4-2-6(9(10,11)12)17-7(14-4)3-5(16-17)8(18)15-13/h3-4,6,14H,2,13H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPJJVXXVSASTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C(=O)NN)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different functional properties depending on the substituents introduced.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is with a molecular weight of approximately 339.31 g/mol. The compound features a fused pyrazolo-pyrimidine structure that contributes to its biological activity.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. A study published in Molecules highlights the potential of these compounds as antitumor agents through their ability to inhibit key enzymes involved in cancer progression. The structural modifications in compounds like this compound can enhance their efficacy against various cancer cell lines .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several kinases and enzymes that play crucial roles in cellular signaling pathways. For instance, it has been studied for its effects on Bruton's tyrosine kinase (Btk), which is linked to B-cell malignancies . The inhibition of such enzymes can lead to therapeutic strategies for treating diseases related to abnormal cell proliferation.
Neuropharmacological Effects
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown psychopharmacological activities. These compounds may interact with neurotransmitter systems and could be explored for their potential in treating neurological disorders .
Anticancer Studies
In a recent study assessing the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives including this compound against human colon cancer cell lines (HCT-116 and HT-29), significant antiproliferative effects were observed. The mechanism involved mitochondrial apoptotic pathways indicating the compound's potential as a therapeutic agent in oncology .
Kinase Inhibition Research
A patent application has outlined the use of similar compounds as inhibitors for Btk-related diseases. This highlights the ongoing research into the development of targeted therapies utilizing the unique structural features of pyrazolo[1,5-a]pyrimidines .
Data Table: Summary of Applications
Mécanisme D'action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Table 1: Substituent Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 2 : The carbohydrazide group in the target compound distinguishes it from esters (e.g., ethyl carboxylate in ) or alkyl groups (e.g., methyl in ). This functional group may enhance solubility and enable conjugation with biomolecules.
- Position 7 : The trifluoromethyl group is conserved in many analogs (e.g., ), suggesting its critical role in electronic modulation and metabolic resistance.
Activité Biologique
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- CAS Number : 332851-36-2
- Molecular Formula : C9H10F3N3O2
- Molecular Weight : 249.19 g/mol
| Property | Value |
|---|---|
| CAS Number | 332851-36-2 |
| Molecular Formula | C9H10F3N3O2 |
| Molecular Weight | 249.19 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases and modulate signaling pathways involved in inflammation and cancer progression. The trifluoromethyl group enhances lipophilicity and cellular uptake, facilitating interactions with biological targets.
Pharmacological Effects
-
Antitumor Activity :
- Pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth. For instance, derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases .
- In vitro studies indicate that compounds within this class can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
Several studies have highlighted the biological activities of related pyrazolo compounds:
- Study on Antitumor Activity : A recent study explored the structure-activity relationship (SAR) of pyrazolo derivatives. It found that specific substitutions led to enhanced inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231 .
- Inflammation Model : In a model of acute inflammation, compounds similar to 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine were shown to significantly reduce edema and inflammatory markers in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, a multicomponent reaction (MCR) strategy using ethyl cyanoacetate and aldehydes can introduce substituents into the pyrazolo[1,5-a]pyrimidine core . Key optimizations include:
- Temperature control (e.g., reflux in ethanol at 78°C to avoid side reactions) .
- Solvent selection (e.g., polar aprotic solvents like DMF for improved cyclization efficiency) .
- Catalytic additives (e.g., piperidine for base-mediated condensation) .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrazide functionality. For example, the hydrazide proton typically appears as a singlet near δ 9.5–10.5 ppm .
- X-ray Crystallography : Resolve ambiguities in fused-ring conformation (e.g., dihedral angles between pyrazole and pyrimidine rings). Crystallographic data for analogous compounds show mean C–C bond lengths of 1.39–1.42 Å .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., [M+H] ion at m/z 344.1234) .
Q. How can solubility and stability issues be addressed during in vitro bioactivity assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes . For aqueous buffers, adjust pH to 7.4 with phosphate-buffered saline (PBS) .
- Stability Testing : Conduct accelerated degradation studies under UV light (254 nm) and varying temperatures (4°C, 25°C, 37°C) over 72 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity as a kinase or enzyme inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups and hydrogen bonding via the carbohydrazide moiety) .
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., IC shifts from 1.2 µM to 0.4 µM after 30 min pre-incubation) to identify slow-binding inhibition .
- Mutagenesis : Replace key residues (e.g., Lys123 in the target enzyme) to validate binding hypotheses .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding in murine models) and metabolic stability using liver microsomes (e.g., t <30 min in human hepatocytes) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methyl group or glucuronidation of the hydrazide) .
Q. What strategies improve regioselectivity in derivatization reactions targeting the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to favor electrophilic substitution at position 5 .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (from 45% to 78%) for Buchwald-Hartwig aminations .
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) for cyclization steps. Activation energies <25 kcal/mol indicate feasible pathways .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict solvent effects (e.g., toluene vs. DMF) on yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
